Atrial natriuretic peptide (1-29), chicken Atrial natriuretic peptide (1-29), chicken
Brand Name: Vulcanchem
CAS No.: 118691-45-5
VCID: VC0053575
InChI: InChI=1S/C124H211N47O40S5/c1-10-61(5)95-117(208)149-53-90(181)153-82(57-175)114(205)162-73(42-60(3)4)110(201)168-79(54-172)101(192)147-49-88(179)151-71(31-40-213-8)98(189)144-51-91(182)155-84(116(207)164-75(44-85(127)176)100(191)146-50-89(180)152-81(56-174)113(204)161-67(26-18-35-140-121(131)132)104(195)157-66(24-15-16-33-125)106(197)167-78(119(210)211)45-86(128)177)59-216-215-58-83(154-92(183)52-148-102(193)80(55-173)169-112(203)76(46-93(184)185)165-105(196)68(27-19-36-141-122(133)134)158-107(198)72(32-41-214-9)156-97(188)64(126)30-39-212-7)115(206)163-74(43-63-22-13-12-14-23-63)99(190)145-48-87(178)150-65(25-17-34-139-120(129)130)103(194)159-69(28-20-37-142-123(135)136)109(200)171-96(62(6)11-2)118(209)166-77(47-94(186)187)111(202)160-70(108(199)170-95)29-21-38-143-124(137)138/h12-14,22-23,60-62,64-84,95-96,172-175H,10-11,15-21,24-59,125-126H2,1-9H3,(H2,127,176)(H2,128,177)(H,144,189)(H,145,190)(H,146,191)(H,147,192)(H,148,193)(H,149,208)(H,150,178)(H,151,179)(H,152,180)(H,153,181)(H,154,183)(H,155,182)(H,156,188)(H,157,195)(H,158,198)(H,159,194)(H,160,202)(H,161,204)(H,162,205)(H,163,206)(H,164,207)(H,165,196)(H,166,209)(H,167,197)(H,168,201)(H,169,203)(H,170,199)(H,171,200)(H,184,185)(H,186,187)(H,210,211)(H4,129,130,139)(H4,131,132,140)(H4,133,134,141)(H4,135,136,142)(H4,137,138,143)/t61-,62-,64-,65?,66?,67?,68-,69?,70?,71?,72?,73?,74?,75?,76?,77?,78?,79?,80?,81?,82?,83?,84-,95?,96?/m0/s1
SMILES: CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CCSC)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)CCSC)CO)CC(C)C)CO
Molecular Formula: C124H211N47O40S5
Molecular Weight: 3160.62

Atrial natriuretic peptide (1-29), chicken

CAS No.: 118691-45-5

Cat. No.: VC0053575

Molecular Formula: C124H211N47O40S5

Molecular Weight: 3160.62

* For research use only. Not for human or veterinary use.

Atrial natriuretic peptide (1-29), chicken - 118691-45-5

Specification

CAS No. 118691-45-5
Molecular Formula C124H211N47O40S5
Molecular Weight 3160.62
IUPAC Name 4-amino-2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[(4R)-52-[[2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40,43-tris(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-19-(2-methylpropyl)-10-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C124H211N47O40S5/c1-10-61(5)95-117(208)149-53-90(181)153-82(57-175)114(205)162-73(42-60(3)4)110(201)168-79(54-172)101(192)147-49-88(179)151-71(31-40-213-8)98(189)144-51-91(182)155-84(116(207)164-75(44-85(127)176)100(191)146-50-89(180)152-81(56-174)113(204)161-67(26-18-35-140-121(131)132)104(195)157-66(24-15-16-33-125)106(197)167-78(119(210)211)45-86(128)177)59-216-215-58-83(154-92(183)52-148-102(193)80(55-173)169-112(203)76(46-93(184)185)165-105(196)68(27-19-36-141-122(133)134)158-107(198)72(32-41-214-9)156-97(188)64(126)30-39-212-7)115(206)163-74(43-63-22-13-12-14-23-63)99(190)145-48-87(178)150-65(25-17-34-139-120(129)130)103(194)159-69(28-20-37-142-123(135)136)109(200)171-96(62(6)11-2)118(209)166-77(47-94(186)187)111(202)160-70(108(199)170-95)29-21-38-143-124(137)138/h12-14,22-23,60-62,64-84,95-96,172-175H,10-11,15-21,24-59,125-126H2,1-9H3,(H2,127,176)(H2,128,177)(H,144,189)(H,145,190)(H,146,191)(H,147,192)(H,148,193)(H,149,208)(H,150,178)(H,151,179)(H,152,180)(H,153,181)(H,154,183)(H,155,182)(H,156,188)(H,157,195)(H,158,198)(H,159,194)(H,160,202)(H,161,204)(H,162,205)(H,163,206)(H,164,207)(H,165,196)(H,166,209)(H,167,197)(H,168,201)(H,169,203)(H,170,199)(H,171,200)(H,184,185)(H,186,187)(H,210,211)(H4,129,130,139)(H4,131,132,140)(H4,133,134,141)(H4,135,136,142)(H4,137,138,143)/t61-,62-,64-,65?,66?,67?,68-,69?,70?,71?,72?,73?,74?,75?,76?,77?,78?,79?,80?,81?,82?,83?,84-,95?,96?/m0/s1
SMILES CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CCSC)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)CCSC)CO)CC(C)C)CO

Introduction

Molecular Structure and Characteristics

The molecular structure of atrial natriuretic peptide (1-29), chicken is defined by its specific amino acid sequence and characteristic disulfide bridge that creates its functional conformation.

Amino Acid Sequence

The peptide consists of 29 amino acids with a specific sequence that contributes to its biological activity. According to multiple reliable sources, the sequence is as follows:

FormatSequence
One-letter codeMMRDSGCFGRRIDRIGSLSGMGCNGSRKN
Three-letter codeMet-Met-Arg-Asp-Ser-Gly-Cys-Phe-Gly-Arg-Arg-Ile-Asp-Arg-Ile-Gly-Ser-Leu-Ser-Gly-Met-Gly-Cys-Asn-Gly-Ser-Arg-Lys-Asn
Disulfide BridgeBetween Cys7 and Cys23

The presence of a disulfide bridge between the cysteine residues at positions 7 and 23 is critical for maintaining the functional tertiary structure of the peptide . This structural feature creates a characteristic ring formation that is essential for receptor recognition and binding. The unique arrangement of amino acids in this chicken variant differs from mammalian counterparts while preserving the core functional elements that facilitate biological activity.

Physicochemical Properties

The physicochemical properties of atrial natriuretic peptide (1-29), chicken have been well-characterized and are summarized in the following table:

PropertyValue
Molecular Weight3160.7 Da
Molecular FormulaC₁₂₄H₂₁₁N₄₇O₄₀S₅
CAS Number118691-45-5
Physical FormLyophilized powder
Purity (typical)> 95%
Storage Temperature-20°C (recommended)

These specific physicochemical properties are important considerations for research applications, as they influence the peptide's stability, solubility, and handling requirements . The relatively high molecular weight reflects the complexity of this bioactive peptide, while its amino acid composition contributes to its specific receptor binding capabilities.

Physiological Functions and Mechanism of Action

The physiological functions of atrial natriuretic peptide (1-29), chicken mirror those observed in mammalian systems, highlighting evolutionary conservation of this important regulatory pathway.

Cardiovascular Homeostasis

Atrial natriuretic peptide (1-29), chicken plays a crucial role in cardiovascular homeostasis through several coordinated mechanisms. As a powerful vasodilator, it effectively reduces blood pressure by relaxing vascular smooth muscle. The peptide is naturally secreted by atrial myocytes in response to increased atrial pressure, serving as part of a negative feedback loop to counter elevated blood pressure. This regulatory function makes it an integral component of the body's intrinsic blood pressure control system .

The peptide acts in direct opposition to the renin-angiotensin-aldosterone system, providing a counterbalance to mechanisms that increase blood pressure and volume. This antagonistic relationship is fundamental to maintaining cardiovascular homeostasis under varying physiological conditions. The chicken variant demonstrates these classic effects similar to mammalian forms, despite differences in primary sequence, suggesting evolutionary conservation of core functional domains.

Receptor Binding and Signaling

Atrial natriuretic peptide (1-29), chicken exerts its biological effects through binding to specific natriuretic peptide receptors (NPRs). Research indicates that the chicken peptide, like other natriuretic peptides, displays differential binding affinities for the three main receptor subtypes: NPR-A, NPR-B, and NPR-C .

Molecular docking studies have revealed that the chicken peptide demonstrates particularly high affinity for NPR-C across various species. This receptor interaction is critically dependent on the disulfide-bridged loop structure of the peptide. Upon binding to its receptors, particularly NPR-A and NPR-B, the peptide activates guanylyl cyclase, increasing intracellular cyclic guanosine monophosphate (cGMP) levels. This second messenger then initiates downstream signaling cascades that ultimately produce the physiological effects associated with natriuretic peptides .

The binding stability of receptor-peptide complexes has been investigated using root-mean-square fluctuation (RMSF) analysis, which indicates that the chicken peptide forms stable complexes with NPR-A and NPR-C receptors, showing lower fluctuation values compared to other natriuretic peptides such as B-type natriuretic peptide (BNP) .

Pharmacological Activities

The pharmacological profile of atrial natriuretic peptide (1-29), chicken reveals multiple bioactivities that make it valuable for both research and potential therapeutic applications.

Diuretic and Natriuretic Effects

One of the primary pharmacological activities of atrial natriuretic peptide (1-29), chicken is its potent diuretic and natriuretic effect. The peptide increases urine output and sodium excretion through multiple renal mechanisms. It dilates the afferent arteriole while constricting the efferent arteriole in the glomerulus, thereby increasing glomerular filtration rate. Additionally, it inhibits sodium reabsorption in the collecting ducts, promoting sodium excretion .

These effects collectively reduce blood volume, leading to decreased cardiac output and systemic blood pressure. The diuretic and natriuretic properties have been observed to be similar to those of mammalian atrial natriuretic peptides, indicating evolutionary conservation of these important regulatory functions across species .

Hypotensive Activity

The hypotensive activity of atrial natriuretic peptide (1-29), chicken is another significant pharmacological effect that has been well-documented. This activity results from a combination of effects including vasodilation, increased renal excretion of sodium and water, and antagonism of the renin-angiotensin-aldosterone system .

The peptide induces relaxation of vascular smooth muscle, leading to decreased systemic vascular resistance and reduced blood pressure. This effect is mediated primarily through activation of NPR-A and subsequent increases in intracellular cGMP levels. Comparative studies have shown that the chicken peptide exhibits hypotensive activity comparable to mammalian forms, despite differences in amino acid sequence, highlighting the importance of the conserved structural elements in mediating this effect .

Metabolic Effects

Additionally, the peptide may influence glucose metabolism, though these effects have been less extensively characterized in the chicken variant specifically. The metabolic activities of natriuretic peptides represent an area of ongoing research interest, particularly in the context of metabolic disorders and their relationship to cardiovascular health.

Comparative Analysis with Other Natriuretic Peptides

Understanding the similarities and differences between chicken atrial natriuretic peptide (1-29) and other natriuretic peptides provides valuable insights into the evolution and functional conservation of this peptide family.

Sequence Homology and Structural Comparison

Sequence alignment studies of various natriuretic peptides, including chicken ANP (1-29), human ANP, BNP, CNP, and DNP, reveal important patterns of conservation and divergence. These peptides display high homology in conserved and functional natriuretic amino acid residues while showing lower identity in the N-terminal and C-terminal domains .

The chicken ANP (1-29) peptide shares structural similarities with other natriuretic peptides, particularly in the disulfide-bridged ring structure that is critical for receptor binding. This conserved structural motif facilitates interaction with natriuretic peptide receptors despite differences in primary sequence, underscoring the importance of tertiary structure in peptide-receptor interactions.

Receptor Binding Affinity Comparison

Molecular docking studies have provided valuable insights into the differential binding affinities of chicken ANP (1-29) compared to other natriuretic peptides. The following table summarizes comparative binding affinities based on calculated Gibbs free energy values:

PeptideNPR-A Binding (ΔG°)NPR-B Binding (ΔG°)NPR-C Binding (ΔG°)
Chicken ANP (1-29)ModerateLowHigh
Human BNPModerateModerateModerate

In various species studied (human, rat, mouse, and chicken), the chicken ANP (1-29) peptide has been found to bind to NPR-C with higher affinity compared to BNP . This differential binding pattern suggests potential specialization in signaling pathways and physiological effects.

Root-mean-square fluctuation (RMSF) analysis further indicates that the chicken ANP (1-29) forms more stable complexes with NPR-A and NPR-C receptors compared to BNP, with average fluctuation values of 1.1 ± 0.013 Å for NPR-A and 1.2 ± 0.012 Å for NPR-C, versus 1.3 ± 0.015 Å and 1.5 ± 0.018 Å for BNP, respectively .

Research Applications and Significance

Atrial natriuretic peptide (1-29), chicken has found numerous applications in scientific research, contributing to our understanding of cardiovascular physiology and potential therapeutic approaches.

Comparative Physiology Studies

The chicken variant of atrial natriuretic peptide serves as a valuable tool in comparative physiology studies, helping researchers understand the evolution of cardiovascular regulatory mechanisms across species. By examining the structural and functional similarities and differences between chicken and mammalian natriuretic peptides, scientists can identify conserved elements essential for biological activity and species-specific adaptations .

These comparative studies provide insights into the evolutionary history of natriuretic peptides and their receptors, revealing how these systems have adapted to meet the physiological demands of different species while maintaining core functionalities. The chicken ANP (1-29) has been particularly useful in this context due to its well-characterized sequence and documented biological activities.

Receptor-Ligand Interaction Research

The chicken ANP (1-29) peptide has proven valuable in studies of receptor-ligand interactions, particularly in understanding the structural basis for natriuretic peptide receptor binding and activation. Molecular docking studies using this peptide have helped elucidate the importance of specific amino acid residues and structural motifs in receptor recognition and binding .

Such research has broader implications for peptide drug design, as understanding the principles governing peptide-receptor interactions can inform the development of novel therapeutic agents targeting these pathways. The distinctive binding profile of chicken ANP (1-29) compared to other natriuretic peptides makes it a useful comparative tool in such studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator